molecular formula C19H22Cl2N2S B2426768 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole CAS No. 338966-13-5

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole

Cat. No. B2426768
CAS RN: 338966-13-5
M. Wt: 381.36
InChI Key: GUBCHJDCPXNREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole (DCBSI) is a novel imidazole-based molecule with potential applications in the fields of medicinal chemistry and drug discovery. DCBSI has shown promise in a variety of areas, including its potential use as a therapeutic agent, its ability to act as a catalyst in chemical reactions, and its potential to act as a molecular probe for studying biological systems.

Scientific Research Applications

Antiprotozoal Activity

Compounds related to 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole have demonstrated significant antiprotozoal activity. A study by Pérez‐Villanueva et al. (2013) synthesized derivatives of this compound and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The compounds showed strong activity, even surpassing metronidazole, a standard drug used for these parasites (Pérez‐Villanueva et al., 2013).

Synthesis and Catalytic Applications

Z. Tavakoli et al. (2012) reported the use of sulfuric acid derivatives as recyclable catalysts for synthesizing various polysubstituted imidazoles. This method involves a four-component condensation under solvent-free conditions, highlighting an efficient synthesis approach for compounds similar to the one (Tavakoli et al., 2012).

Antibacterial and Antifungal Activities

Anisetti et al. (2012) synthesized novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones, demonstrating significant biological activity against various bacterial and fungal strains. This research suggests potential antibacterial and antifungal applications for related compounds (Anisetti et al., 2012).

Local Anesthetic Effects

Research by Yan Ran et al. (2015) synthesized functionalized 1,2,4,5-tetrasubstituted imidazole derivatives with local anesthetic effects. These compounds were compared to lidocaine, a standard local anesthetic, in various models, showing considerable activity and minimal toxicity. This suggests potential medical applications for compounds similar to 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole (Ran et al., 2015).

HDL-Cholesterol Effects

Elokdah et al. (2000) reported the synthesis of 2-substituted sulfanyl-3,5-dihydro-imidazole-4-ones and 2-substituted sulfanyl-1H-imidazole-4,5-diones, which increased high-density lipoprotein cholesterol levels. This study indicates potential therapeutic applications for cardiovascular health (Elokdah et al., 2000).

Anti-inflammatory Activity

M. S. Reddy et al. (2013) synthesized novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones, demonstrating in vitro anti-inflammatory activity. This suggests potential applications in the development of anti-inflammatory drugs (Reddy et al., 2013).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-dipropyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2S/c1-4-8-17-18(9-5-2)23(12-6-3)19(22-17)24-13-14-15(20)10-7-11-16(14)21/h3,7,10-11H,4-5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBCHJDCPXNREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N(C(=N1)SCC2=C(C=CC=C2Cl)Cl)CC#C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.